molecular formula C11H18F3NO3 B13089583 trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate

trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B13089583
M. Wt: 269.26 g/mol
InChI Key: AAJLGQYJPDKDQX-OIBJUYFYSA-N
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Description

trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis due to their unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate reaction conditions.

    Hydroxylation and Methylation: The hydroxyl and methyl groups can be introduced through selective functionalization reactions, such as hydroxylation using oxidizing agents and methylation using methylating agents.

    Protection of the Hydroxyl Group: The hydroxyl group can be protected using tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

  • Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
  • Studied for its interactions with biomolecules like proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of fine chemicals and specialty chemicals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

    trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate: A similar compound with a piperidine ring instead of a pyrrolidine ring.

    tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: A similar compound with a hydroxymethyl group instead of a trifluoromethyl group.

Uniqueness:

  • The presence of the trifluoromethyl group in trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability.
  • The specific stereochemistry of the compound can influence its binding affinity and selectivity towards molecular targets.

Properties

Molecular Formula

C11H18F3NO3

Molecular Weight

269.26 g/mol

IUPAC Name

tert-butyl (3S,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H18F3NO3/c1-7-5-15(8(16)18-9(2,3)4)6-10(7,17)11(12,13)14/h7,17H,5-6H2,1-4H3/t7-,10+/m0/s1

InChI Key

AAJLGQYJPDKDQX-OIBJUYFYSA-N

Isomeric SMILES

C[C@H]1CN(C[C@@]1(C(F)(F)F)O)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CC1(C(F)(F)F)O)C(=O)OC(C)(C)C

Origin of Product

United States

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